Cambridge id 5303811
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Overview
Description
Cambridge ID 5303811, also known as (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate, is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclohexane ring substituted with a benzylcarbamoyl group and a carboxylate group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the cyclohexane derivative with benzyl isocyanate under controlled conditions to introduce the benzylcarbamoyl group.
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the benzylcarbamoyl group.
Scientific Research Applications
(1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate: shares similarities with other cyclohexane derivatives such as:
Uniqueness
What sets (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-N-tert-butyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12(2)20(13(3)4)17(22)15-10-8-14(9-11-15)16(21)19-18(5,6)7/h8-13H,1-7H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLFCLSCRSVWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967528 |
Source
|
Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-81-1 |
Source
|
Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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